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For researchers, scientists, and drug development professionals, accurate protein

quantification is a foundational step in countless experimental workflows.[1] The presence of

detergents, such as the cationic surfactant Dodecyltrimethylammonium Bromide (DTAB), in

sample buffers can significantly interfere with common colorimetric protein assays, leading to

inaccurate results.[2][3] This guide provides a comparative analysis of major protein

quantification assays, offering data on their compatibility with surfactants like DTAB and

detailed protocols to ensure reliable protein measurement.

Assay Compatibility with Surfactants
The compatibility of a protein assay with a given substance is determined by the assay's

underlying chemistry. Assays are broadly divided into two types: copper-based methods (like

the BCA and Lowry assays) and dye-binding methods (like the Bradford assay).[4]

Bicinchoninic Acid (BCA) Assay: This copper-based assay is known for its high tolerance to

detergents. The BCA assay chemistry is generally compatible with samples containing up to

5% surfactants, making it a robust choice for solubilized protein samples.[4][5]

Bradford Assay: This method relies on the binding of Coomassie Brilliant Blue G-250 dye to

proteins, which causes a spectral shift.[6] Unfortunately, this assay is highly susceptible to

interference from surfactants, which can disrupt the protein-dye interaction and even cause

the reagent to precipitate.[2][7] Consequently, the Bradford assay is generally not

recommended for samples containing detergents unless the detergent concentration is

extremely low or removed prior to the assay.[8]
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The following table summarizes the compatibility of common protein assays with surfactants,

with specific data for DTAB where available.

Assay Type Assay Name Principle
General
Surfactant
Compatibility

Max DTAB
Concentration

Copper-Based BCA Assay

Copper reduction

by protein,

detected by BCA

High (up to 5%

for many

common

detergents)[4][5]

Not Available

(NA)[9]

Dye-Binding Bradford Assay
Coomassie dye

binding to protein

Low (causes

interference and

precipitation)[2]

Not Available

(NA)[9]

Dye-Binding
Pierce 660 nm

Assay

Proprietary dye

binding to protein

Moderate

(Improved

compatibility over

Bradford)

50 mM[9]

Note: A substance is typically considered compatible if the error in protein concentration

estimation is ≤10%.[9]

Experimental Workflow and Decision Making
Choosing the correct assay is critical when DTAB or other surfactants are present in your

sample. The following workflow provides a decision-making framework for researchers.
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Start: Protein Sample
for Quantification

Does the sample buffer
contain DTAB or another surfactant?

No Surfactant Present

No

Surfactant Present

Yes

BCA or Bradford assays
are suitable choices.

Select an appropriate assay or
method to remove interference.

Use a surfactant-compatible
assay like BCA.

Use Pierce 660 nm Assay
(if DTAB is ≤ 50 mM).

Remove DTAB via protein
precipitation (TCA/DOC).

Click to download full resolution via product page

Decision workflow for selecting a protein assay.

Experimental Protocols
Below are standardized, representative protocols for the BCA and Bradford assays. Note that

commercial kits are the most reliable source for specific protocols and reagent formulations.

This protocol is based on the widely used copper-reduction method.

Preparation of Standards: Prepare a set of protein standards by diluting a known

concentration stock solution (e.g., Bovine Serum Albumin, BSA) into the same buffer as the

unknown samples. Recommended concentrations typically range from 25 to 2000 µg/mL.

Preparation of Working Reagent (WR): Prepare the BCA Working Reagent by mixing 50

parts of BCA Reagent A with 1 part of BCA Reagent B (50:1, Reagent A:B). Reagent A
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contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a

sodium hydroxide solution. Reagent B contains copper (II) sulfate pentahydrate.

Assay Procedure:

Pipette 25 µL of each standard and each unknown sample into appropriately labeled test

tubes.

Add 200 µL of the WR to each tube and mix thoroughly.

Cover the tubes and incubate them at 37°C for 30 minutes.

Measurement:

Cool the tubes to room temperature.

Set a spectrophotometer to 562 nm and zero the instrument using a water or buffer blank.

Measure the absorbance of each standard and unknown sample.

Data Analysis:

Generate a standard curve by plotting the absorbance at 562 nm versus the known protein

concentration for the standards.

Use the standard curve to determine the protein concentration of the unknown samples.

This protocol is based on the Coomassie dye-binding method. It is not recommended for

samples containing DTAB.

Preparation of Standards: Prepare a dilution series of a protein standard (e.g., BSA) in a

compatible buffer. Concentrations typically range from 100 to 1500 µg/mL.

Assay Procedure:

Pipette 100 µL of each standard and each unknown sample into separate, labeled test

tubes.

Add 5.0 mL of Coomassie Blue G-250 reagent to each tube.
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Vortex or invert the tubes to mix.

Incubation and Measurement:

Incubate the reactions at room temperature for a minimum of 5 minutes. The protein-dye

complex is stable for about one hour.[10]

Set a spectrophotometer to 595 nm and zero the instrument using a blank containing

buffer and the Coomassie reagent.

Measure the absorbance of all standards and unknown samples.

Data Analysis:

Create a standard curve by plotting the absorbance at 595 nm against the protein

concentration of the standards.

Determine the concentration of the unknown samples from the standard curve.

Mitigating DTAB Interference
If a compatible assay is not available or if interference is still observed, the most effective

strategy is to remove the interfering substance.[11] Protein precipitation using agents like

trichloroacetic acid (TCA) in combination with deoxycholate (DOC) can effectively pellet the

protein, allowing the supernatant containing DTAB to be discarded.[12] The protein pellet can

then be resolubilized in a buffer compatible with the chosen assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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